4-Fluoro-2-[(n-propyloxy)methyl]thiophenol
Description
4-Fluoro-2-[(n-propyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to a benzene ring. The addition of a fluoro group and a propyloxy group to the benzene ring makes this compound unique and potentially useful in various chemical and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-(propoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-2-5-12-7-8-6-9(11)3-4-10(8)13/h3-4,6,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFOIPHRSLJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(n-propyloxy)methyl]thiophenol typically involves the following steps:
Nucleophilic Substitution:
Thiol Group Introduction: The thiol group can be introduced via a thiolation reaction, where a suitable thiolating agent is used.
Propyloxy Group Addition: The propyloxy group can be added through an etherification reaction, where a suitable alkylating agent is used.
Industrial Production Methods
Industrial production methods for 4-Fluoro-2-[(n-propyloxy)methyl]thiophenol may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(n-propyloxy)methyl]thiophenol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: De-fluorinated products.
Substitution: Various substituted thiophenols.
Scientific Research Applications
4-Fluoro-2-[(n-propyloxy)methyl]thiophenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological processes involving thiol groups.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(n-propyloxy)methyl]thiophenol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The fluoro group can influence the compound’s reactivity and stability, while the propyloxy group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the propyloxy group, making it less versatile in certain applications.
2-[(n-Propyloxy)methyl]thiophenol: Lacks the fluoro group, affecting its reactivity.
4-Fluoro-2-methylthiophenol: Has a methyl group instead of a propyloxy group, affecting its solubility and bioavailability.
Uniqueness
4-Fluoro-2-[(n-propyloxy)methyl]thiophenol is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4-Fluoro-2-[(n-propyloxy)methyl]thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHFOS
- Molecular Weight : 220.29 g/mol
- Functional Groups :
- Fluoro group (–F)
- Alkoxy group (–O–CH)
- Thiophenol moiety (–CH–SH)
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of 4-Fluoro-2-[(n-propyloxy)methyl]thiophenol is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiophenol group allows for potential interactions with thiol-containing biomolecules, leading to modulation of enzymatic activities.
Enzyme Inhibition Studies
Research has indicated that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit cholinesterase activity, which is crucial for neurotransmitter regulation .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that 4-Fluoro-2-[(n-propyloxy)methyl]thiophenol exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| A549 (lung cancer) | 25 |
Case Studies
- Cholinesterase Inhibition : A study explored the cholinesterase inhibitory activity of various thiophenol derivatives, including 4-Fluoro-2-[(n-propyloxy)methyl]thiophenol. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : In a recent investigation, the compound was tested against several cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of 4-Fluoro-2-[(n-propyloxy)methyl]thiophenol is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate lipophilicity, which may influence its absorption and distribution within biological systems.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Solubility | Soluble in DMSO |
| Metabolism | Hepatic metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
